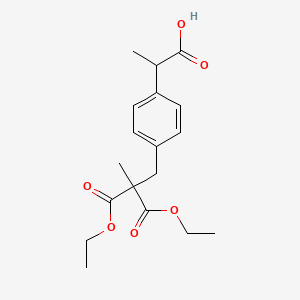
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol. This compound is an intermediate in the synthesis of Ibuprofen Carboxylic Acid, which is the major metabolite of Ibuprofen.
Vorbereitungsmethoden
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves several steps. One common synthetic route includes the reaction of 4-bromophenylpropanoic acid with diethyl malonate in the presence of a base, followed by esterification and subsequent decarboxylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Ibuprofen Carboxylic Acid.
Biology: The compound’s potential to protect lenticular enzymes makes it a candidate for research in preventing cataracts.
Medicine: As an intermediate in drug synthesis, it plays a role in the development of anti-inflammatory drugs.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Ibuprofen Carboxylic Acid, it may exert its effects by modulating the activity of enzymes involved in inflammation and pain pathways. The compound’s ability to protect lenticular enzymes suggests it may interact with proteins involved in maintaining lens transparency.
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds are related in their synthesis pathways, with this compound being an intermediate.
2-(4-(3-Ethoxy-2-(ethoxycarbonyl)-2-methyl-3-oxopropyl)phenyl)propanoic Acid: This compound shares a similar structure and synthetic route.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different functional group but shares similar reactivity and applications.
Eigenschaften
Molekularformel |
C18H24O6 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H24O6/c1-5-23-16(21)18(4,17(22)24-6-2)11-13-7-9-14(10-8-13)12(3)15(19)20/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
JNZAVLLKQZPWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



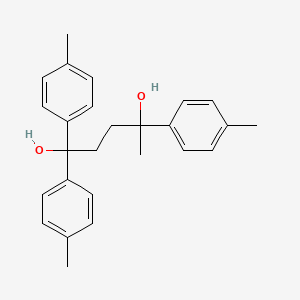
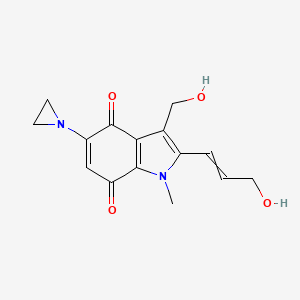
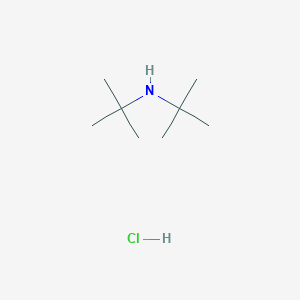
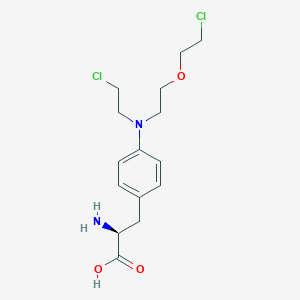
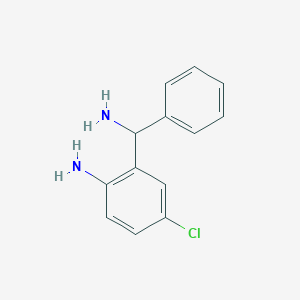

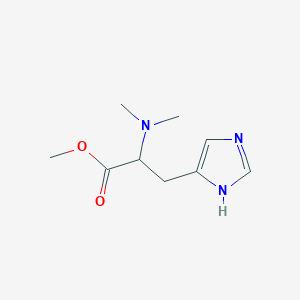
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)

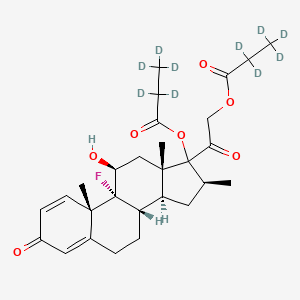

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

